Methyl 2-(2-fluoro-5-methylphenyl)propanoate
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Overview
Description
Methyl 2-(2-fluoro-5-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-5-methylphenyl)propanoate typically involves the esterification of 2-(2-fluoro-5-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-fluoro-5-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: 2-(2-fluoro-5-methylphenyl)propanoic acid.
Reduction: 2-(2-fluoro-5-methylphenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-fluoro-5-methylphenyl)propanoate is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluoro-5-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluoro-5-methylphenyl)propanoate
- Methyl 2-(2-chloro-5-methylphenyl)propanoate
- Methyl 2-(2-bromo-5-methylphenyl)propanoate
Uniqueness
Methyl 2-(2-fluoro-5-methylphenyl)propanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-5-methylphenyl)propanoate |
InChI |
InChI=1S/C11H13FO2/c1-7-4-5-10(12)9(6-7)8(2)11(13)14-3/h4-6,8H,1-3H3 |
InChI Key |
NYGIXHGPMKERGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)C(=O)OC |
Origin of Product |
United States |
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